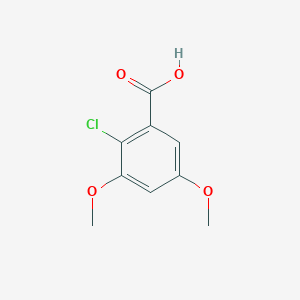
2-Chloro-3,5-dimethoxybenzoic acid
描述
2-Chloro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and methoxy groups at the third and fifth positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-3,5-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethoxybenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3,5-Dimethoxybenzoic acid+SOCl2→2-Chloro-3,5-dimethoxybenzoic acid+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
化学反应分析
Types of Reactions
2-Chloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoic acids with different functional groups.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 2-Chloro-3,5-dimethoxybenzyl alcohol
科学研究应用
2-Chloro-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
作用机制
The mechanism of action of 2-Chloro-3,5-dimethoxybenzoic acid depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
2-Chloro-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and properties. The presence of both chlorine and methoxy groups on the benzene ring provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJAFDUZIGZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2930490.png)
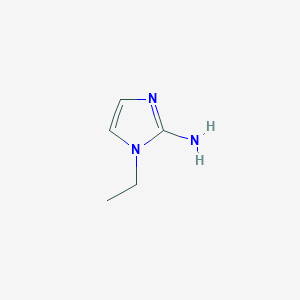
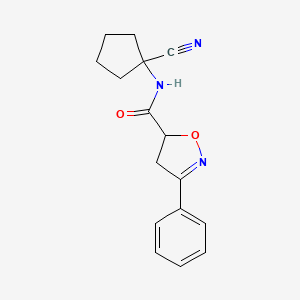

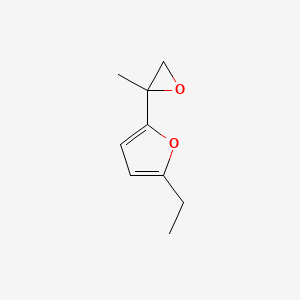
![2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2930500.png)
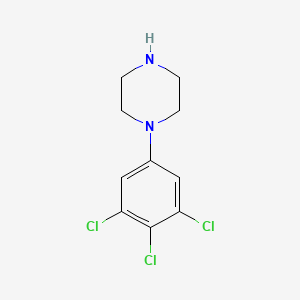
![N-{[4-(4-bromophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
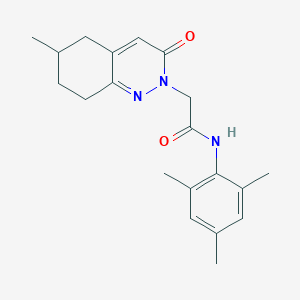
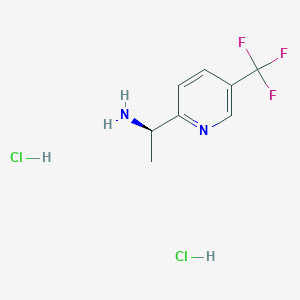
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
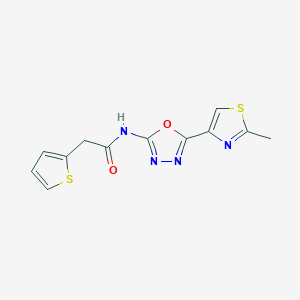
![10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2930508.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
